(4-((tert-Butoxycarbonyl)amino)-2-fluorophenyl)boronic acid
Overview
Description
(4-((tert-Butoxycarbonyl)amino)-2-fluorophenyl)boronic acid: is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a tert-butoxycarbonyl (Boc) protected amino group and a fluorine atom.
Mechanism of Action
Target of Action
Similar compounds have been found to interact withReceptor-type tyrosine-protein phosphatase beta .
Mode of Action
It’s known that boronic acids can form reversible covalent complexes with proteins, enzymes, and other biological molecules, which may influence their function .
Biochemical Pathways
Boronic acids and their derivatives have been used in the synthesis of various bioactive compounds and in the development of new drugs .
Pharmacokinetics
It’s known that the compound is a solid at room temperature and has a melting point of 204 °c (dec) . It’s soluble in methanol , which could potentially influence its bioavailability.
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the stability and efficacy of 4-(BOC-Amino)-2-fluorophenylboronic acid. For instance, it’s known that the compound contains varying amounts of anhydride , which could potentially affect its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-((tert-Butoxycarbonyl)amino)-2-fluorophenyl)boronic acid typically involves the following steps:
Protection of the Amino Group: The amino group on the phenyl ring is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Introduction of the Boronic Acid Group: The protected amino phenyl compound is then subjected to borylation reactions, often using reagents like bis(pinacolato)diboron in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors for efficient heat and mass transfer, and the use of robust catalysts and reagents to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Strong Bases: Such as sodium hydroxide for deprotection of the Boc group.
Major Products:
Coupling Products: Formation of biaryl compounds through Suzuki-Miyaura coupling.
Deprotected Amines: Upon removal of the Boc group.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Biology and Medicine:
Proteasome Inhibitors: Boronic acids are known to inhibit proteasomes, which are targets for cancer therapy.
Enzyme Inhibitors: Used in the design of inhibitors for various enzymes, including serine proteases.
Industry:
Material Science: Utilized in the development of advanced materials and sensors.
Comparison with Similar Compounds
- 4-(N-Boc-amino)phenylboronic acid
- 4-Formylphenylboronic acid
- 4-Carboxyphenylboronic acid
Uniqueness: The presence of both a fluorine atom and a Boc-protected amino group makes (4-((tert-Butoxycarbonyl)amino)-2-fluorophenyl)boronic acid unique. The fluorine atom can influence the electronic properties of the compound, while the Boc group provides a protective function that can be selectively removed under specific conditions .
Properties
IUPAC Name |
[2-fluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BFNO4/c1-11(2,3)18-10(15)14-7-4-5-8(12(16)17)9(13)6-7/h4-6,16-17H,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAISURXDKVZMGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)NC(=O)OC(C)(C)C)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BFNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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